

Technical Support Center: Anti-B220 Monoclonal Antibodies

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Compound of Interest

Compound Name: B 220

Cat. No.: B054107

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using anti-B220 monoclonal antibodies in research, particularly for flow cytometry applications.

Troubleshooting Guides

High Background or Non-Specific Staining

High background staining is a frequent issue that can obscure specific signals and lead to incorrect data interpretation. Below are common causes and solutions.

Problem: High background fluorescence across all stained samples.

Possible Cause	Recommended Solution
Antibody concentration too high	Titrate the anti-B220 antibody to determine the optimal concentration that provides the best signal-to-noise ratio. Start with the manufacturer's recommended concentration and perform a dilution series.
Fc receptor-mediated binding	B cells, monocytes, macrophages, and NK cells express Fc receptors that can bind non-specifically to the Fc portion of antibodies. ^[1] Pre-incubate cells with an Fc receptor blocking reagent (e.g., anti-CD16/CD32 antibody for mouse cells) for 10-15 minutes before adding the primary antibody. Alternatively, use serum from the same species as the secondary antibody as a blocking agent.
Binding to dead cells	Dead cells have compromised membranes and tend to bind antibodies non-specifically. Use a viability dye (e.g., 7-AAD, DAPI, Propidium Iodide) to exclude dead cells from the analysis. Ensure cell viability is >90% before staining.
Issues with secondary antibody	If using an unconjugated primary antibody, the secondary antibody may be the source of non-specific binding. Use a pre-adsorbed secondary antibody that has been cross-adsorbed against the species of your sample. Run a secondary antibody-only control to check for non-specific binding.
Insufficient washing	Inadequate washing can leave unbound antibodies that contribute to background noise. Increase the number of wash steps and/or the volume of wash buffer after antibody incubation.

Problem: Staining observed in unexpected cell populations.

Possible Cause	Explanation & Solution
B220 expression on non-B cells	B220 (CD45R) is an isoform of CD45 and is not exclusively expressed on B cells in mice. ^{[2][3]} It can also be found on subsets of T cells, NK cells, activated T cells, and plasmacytoid dendritic cells. ^{[2][4]} To confirm B cell specificity, co-stain with a more specific B-cell marker such as CD19.
Antibody aggregates	Aggregated antibodies can bind non-specifically to cells. Centrifuge the antibody vial briefly before use to pellet any aggregates. The antibody solution can also be filtered.

Weak or No Signal

Problem: The positive population is not visible or has very low fluorescence intensity.

Possible Cause	Recommended Solution
Antibody concentration too low	The antibody may be too dilute to detect the target antigen. Titrate the antibody to a higher concentration.
Suboptimal antibody storage or handling	Improper storage (e.g., exposure to light for fluorochrome-conjugated antibodies, repeated freeze-thaw cycles) can lead to loss of antibody activity. Store antibodies as recommended by the manufacturer.
Low target antigen expression	The B220 epitope may be expressed at low levels on the cells of interest. Consider using a brighter fluorochrome or an amplification step (e.g., biotinylated primary antibody followed by streptavidin-fluorochrome conjugate).
Instrument settings are not optimal	Incorrect voltage settings on the flow cytometer can lead to poor signal detection. Use appropriate controls to set the voltages correctly.
Fixation and permeabilization issues	If performing intracellular staining, the fixation and permeabilization protocol may be masking the epitope. Optimize the fixation and permeabilization steps. Note that some clones may perform differently on fixed versus non-fixed cells. [2]

Frequently Asked Questions (FAQs)

Q1: What is the difference between B220 and CD45R?

A1: B220 and CD45R are often used interchangeably. B220 refers to a specific isoform of the CD45 protein, which is a protein tyrosine phosphatase. The RA3-6B2 clone, a commonly used anti-B220 antibody, recognizes the exon A-restricted isoform of mouse CD45.[\[2\]](#)[\[5\]](#)

Q2: I see B220 staining on cells that are not B cells. Is my antibody not specific?

A2: While B220 is a widely used B-cell marker in mice, it is not entirely specific to B cells. Subsets of T cells, NK cells, and plasmacytoid dendritic cells can also express B220.^{[2][4]} To definitively identify B cells, it is recommended to co-stain with a more specific marker like CD19.

Q3: Which clone of anti-B220 should I use?

A3: The RA3-6B2 clone is the most widely used and well-characterized monoclonal antibody for detecting mouse B220.^{[1][4][5]} However, if you are experiencing issues with non-specific binding, it may be worth trying an alternative clone, although direct comparative data on non-specific binding is limited.

Q4: Do I need to use an Fc block when staining with anti-B220?

A4: Yes, it is highly recommended to use an Fc block, especially when working with cell populations that express high levels of Fc receptors, such as splenocytes or peripheral blood mononuclear cells. This will help to reduce non-specific binding.

Q5: Can I use anti-mouse B220 antibodies on human samples?

A5: The reactivity of anti-mouse B220 antibodies on human cells can vary. The RA3-6B2 clone has been reported to react with human CD45R.^[1] However, the expression pattern of B220 on human B cells is different from that in mice and is developmentally regulated. It is not a pan-B-cell marker in humans.

Experimental Protocols

Detailed Protocol for Staining Mouse Splenocytes with Anti-B220 (Clone RA3-6B2)

This protocol provides a step-by-step guide for flow cytometric analysis of B220 expression on mouse splenocytes.

Materials:

- Single-cell suspension of mouse splenocytes
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)

- Anti-mouse CD16/CD32 (Fc block)
- Fluorochrome-conjugated anti-mouse B220 (clone RA3-6B2)
- Fluorochrome-conjugated isotype control antibody (e.g., Rat IgG2a, kappa)
- Viability dye (e.g., 7-AAD)
- FACS tubes

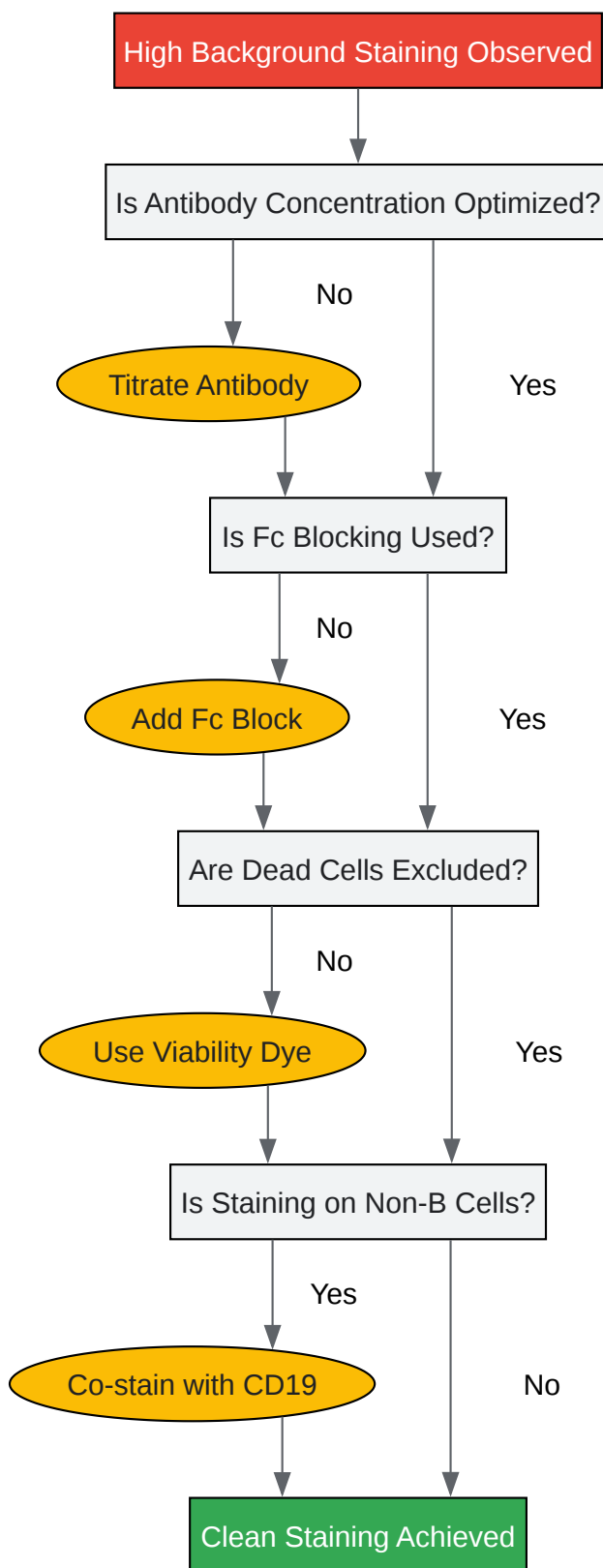
Procedure:

- Cell Preparation: Prepare a single-cell suspension of mouse splenocytes. Count the cells and adjust the concentration to 1×10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.
- Fc Receptor Blocking:
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into each FACS tube.
 - Add 1 μ g of anti-mouse CD16/CD32 Fc block to each tube.
 - Incubate for 10-15 minutes at 4°C.
- Antibody Staining:
 - Without washing, add the predetermined optimal concentration of fluorochrome-conjugated anti-mouse B220 (clone RA3-6B2) or the corresponding isotype control to the appropriate tubes. A typical starting concentration is 0.25-0.5 μ g per 10^6 cells.[\[6\]](#)
 - Vortex gently and incubate for 30 minutes at 4°C in the dark.
- Washing:
 - Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
 - Centrifuge at 300-400 x g for 5 minutes at 4°C.
 - Decant the supernatant.

- Repeat the wash step.
- Viability Staining:
 - Resuspend the cell pellet in 200 μ L of Flow Cytometry Staining Buffer.
 - Add the viability dye (e.g., 7-AAD) according to the manufacturer's instructions.
 - Incubate for 5-10 minutes at room temperature in the dark.
- Data Acquisition:
 - Acquire the samples on a flow cytometer as soon as possible.

Visualizations

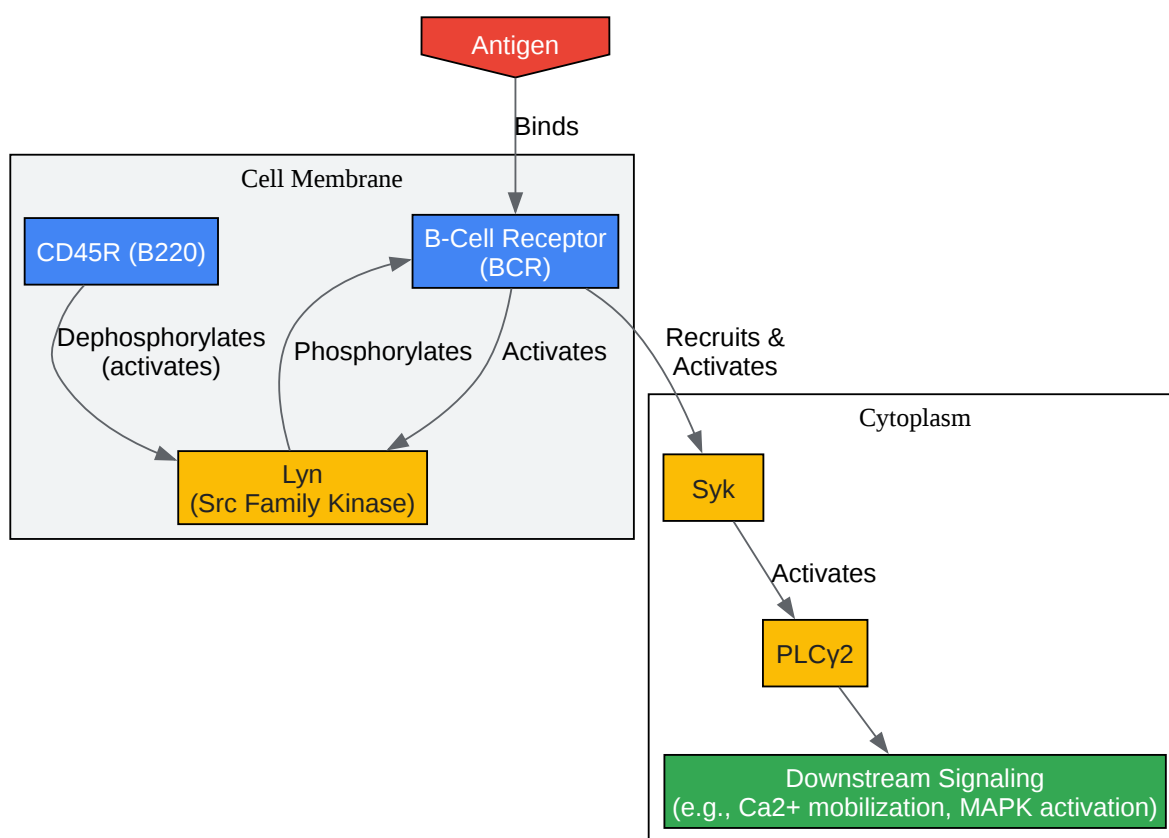
Workflow for Troubleshooting Non-Specific Binding



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Caption: A troubleshooting workflow for addressing high background staining.

CD45R/B220 Signaling Pathway Overview



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Caption: Simplified overview of the CD45R/B220 role in BCR signaling.

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